molecular formula C24H29F3N4O8S B012614 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid CAS No. 105737-62-0

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid

Cat. No.: B012614
CAS No.: 105737-62-0
M. Wt: 590.6 g/mol
InChI Key: VFPOVCXWKBYDNF-UHFFFAOYSA-N
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Description

CGP 20712A is a highly selective antagonist of the beta-1 adrenergic receptor. It is known for its ability to block the positive chronotropic effects of adrenaline and noradrenaline by competitively binding to beta-1 receptors. This compound exhibits a high degree of selectivity, being approximately 10,000 times more selective for beta-1 receptors compared to beta-2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 20712A involves multiple steps, starting with the preparation of intermediate compounds. One of the key steps includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-4-(trifluoromethyl)-1H-imidazole to form an intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of CGP 20712A typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

CGP 20712A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CGP 20712A, which can be used for further research and development .

Scientific Research Applications

CGP 20712A has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study beta-1 adrenergic receptors and their interactions with other compounds.

    Biology: Employed in experiments to understand the role of beta-1 adrenergic receptors in cellular signaling and function.

    Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases by modulating heart rate and contractility.

    Industry: Utilized in the development of new drugs targeting beta-1 adrenergic receptors.

Mechanism of Action

CGP 20712A exerts its effects by competitively binding to beta-1 adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and contractility, making it useful in the treatment of conditions like hypertension and arrhythmias. The compound’s high selectivity for beta-1 receptors ensures minimal interaction with beta-2 receptors, reducing the risk of side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP 20712A stands out due to its exceptionally high selectivity for beta-1 adrenergic receptors, which is approximately 10,000 times greater than its selectivity for beta-2 receptors. This high degree of selectivity makes it a valuable tool in research and potential therapeutic applications, as it minimizes off-target effects and enhances its efficacy in targeting beta-1 receptors .

Properties

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O5.CH4O3S/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;1-5(2,3)4/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPOVCXWKBYDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434017
Record name CGP 20712A methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105737-62-0
Record name 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105737-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP 20712A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105737620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 20712A methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-20712A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU8DA2K9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Reactant of Route 2
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Reactant of Route 3
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Reactant of Route 4
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid
Reactant of Route 6
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid

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